molecular formula C21H20ClN3O3S B11367673 5-chloro-N-(2,5-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11367673
M. Wt: 429.9 g/mol
InChI Key: QAAVHRJDJQHUGS-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Key steps in the synthesis may involve:

    Nucleophilic substitution: Introduction of the chloro group on the pyrimidine ring.

    Sulfonylation: Attachment of the methanesulfonyl group to the aromatic ring.

    Amidation: Formation of the carboxamide group through reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential inhibitors of enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could find applications in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE might include other pyrimidine derivatives with similar functional groups. Examples could include:

  • 5-Chloro-2-methylpyrimidine-4-carboxamide
  • N-(2,5-Dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-5-4-6-16(9-13)12-29(27,28)21-23-11-17(22)19(25-21)20(26)24-18-10-14(2)7-8-15(18)3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

QAAVHRJDJQHUGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C)C)Cl

Origin of Product

United States

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